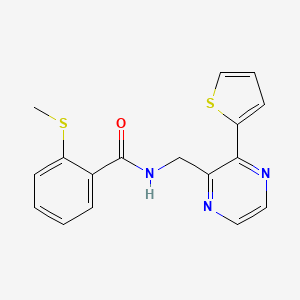

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-14-6-3-2-5-12(14)17(21)20-11-13-16(19-9-8-18-13)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHDSNMUXFFELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methylthio group and the pyrazinylmethyl substituent. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent research highlights the anticancer potential of compounds similar to 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. Studies indicate that such compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Inhibition of Proliferation : Disruption of key signaling pathways involved in cell cycle regulation.

- Autophagy Activation : Promotion of autophagic processes that degrade damaged cellular components .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in disease processes. For instance, similar benzamide derivatives have been investigated as inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease treatment .

Material Science Applications

Beyond medicinal chemistry, this compound could have applications in material science due to its unique electronic properties stemming from the thiophene and pyrazine groups. These materials can be explored for:

- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics due to their semiconducting properties.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives with similar structures showed promising results against breast cancer cell lines, indicating a need for further exploration into their therapeutic potential .

- Enzyme Inhibition Research : Investigations into BACE1 inhibitors have revealed that benzamide derivatives can significantly lower amyloid-beta levels in preclinical models, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Benzamide Core Modifications

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituted with a hydroxyl and dimethyl group on the amide nitrogen. The N,O-bidentate directing group enhances metal coordination, useful in catalysis .

Heterocyclic Appendages

- Thieno[2,3-d]pyrimidin-4-yl benzamide derivatives (): Thiomorpholine and substituted benzamide groups improve solubility and bioavailability. The target compound’s pyrazine-thiophene system could mimic these effects but with distinct electronic profiles .

Thioether Functionalization

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

The compound 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide , identified by CAS number 2034239-20-6 , is a heterocyclic organic compound with potential biological activities. Its structure integrates a methylthio group, a thiophene moiety, and a pyrazine derivative, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 341.5 g/mol . The presence of sulfur and nitrogen heteroatoms in the structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.5 g/mol |

| CAS Number | 2034239-20-6 |

Biological Activity Overview

Research into the biological activity of compounds similar to 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has shown promising results in various areas, particularly in anticancer and antiviral activities.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have been shown to inhibit cell proliferation in glioblastoma and neuroblastoma models. The LC50 values for these compounds often fall below 200 nM, demonstrating potent activity compared to existing therapies .

- Case Study: Cytotoxicity in Cancer Cells

- Cell Lines Tested : U87 (glioblastoma), BE (neuroblastoma)

- Results :

- LC50 for compound 1 was found to be 18.9 nM in BE cells.

- U87 cells showed an LC50 of approximately 200 nM.

Antiviral Activity

The compound's structural elements suggest potential antiviral properties. Research on N-Heterocycles has indicated that modifications at specific positions can enhance binding affinity and biological activity against viral proteins. In particular, certain derivatives have demonstrated effectiveness at concentrations as low as 0.20 μM against viral targets .

The proposed mechanism of action for compounds like 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves:

- Inhibition of Enzymatic Activity : Targeting key enzymes involved in cancer cell proliferation or viral replication.

- Interference with Cell Signaling Pathways : Modulating pathways that control cell growth and survival.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals varying degrees of biological activity based on structural differences:

| Compound Name | Anticancer Activity (LC50) | Antiviral Activity (μM) |

|---|---|---|

| 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide | ~200 nM | ~0.20 |

| Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate | <20 nM | Not specified |

| 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide | Moderate | Moderate |

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyrazine and benzamide cores. Key steps include:

- Thiophene-Pyrazine Coupling : A Suzuki-Miyaura cross-coupling reaction between 3-bromopyrazine and thiophen-2-ylboronic acid to install the thiophene moiety .

- Methylthio Group Introduction : Treatment of 2-chlorobenzamide with sodium thiomethoxide (NaSMe) under reflux in DMF to substitute chlorine with methylthio .

- Amide Bond Formation : Condensation of the functionalized pyrazine-methylamine intermediate with the activated benzamide (e.g., using HATU/DIPEA in DCM) .

Validation : Confirm intermediates via -NMR (e.g., methylene protons at δ 4.8–5.2 ppm for the CH linker) and ESI-MS for molecular ion peaks .

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm for benzamide, C-S stretch at ~680 cm) .

- NMR Analysis : -NMR for proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazine protons at δ 8.3–8.6 ppm) and -NMR for carbon backbone verification .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] expected for CHNOS) .

- HPLC-Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Question: What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies include:

- Metabolic Stability Assays : Use liver microsomes (human/rodent) to assess compound degradation; modify methylthio or benzamide groups to enhance stability .

- Plasma Protein Binding (PPB) : Evaluate PPB via equilibrium dialysis; high binding (>95%) may reduce free drug availability in vivo .

- Target Engagement Studies : Use biophysical methods (e.g., SPR, CETSA) to confirm target binding in cellular models .

- Pharmacodynamic Markers : Correlate in vivo efficacy with biomarker modulation (e.g., enzyme inhibition or pathway-specific phosphorylation) .

Advanced Question: How can researchers elucidate the structure-activity relationship (SAR) for the thiophene and pyrazine moieties in this compound?

Methodological Answer:

Systematic SAR studies require:

- Analog Synthesis : Prepare derivatives with substitutions on thiophene (e.g., 3-methylthiophene) or pyrazine (e.g., 5-fluoro-pyrazine) .

- Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial MIC).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions; correlate with experimental IC values .

Key Finding : Thiophene’s sulfur atom enhances π-stacking in hydrophobic pockets, while pyrazine’s nitrogen atoms mediate hydrogen bonding .

Advanced Question: What crystallographic approaches are suitable for determining the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement .

- Powder XRD : Confirm polymorphic purity if single crystals are unavailable; compare experimental patterns with simulated data .

- Electron Density Maps : Analyze for methylthio group orientation and potential rotational disorder .

Advanced Question: How should researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety for transient solubility .

- LogP Optimization : Reduce hydrophobicity by replacing methylthio with polar groups (e.g., sulfoxide) .

Advanced Question: What analytical methods are recommended for detecting degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer to identify degradation products (e.g., oxidation of methylthio to sulfoxide) .

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the putative target protein; assess loss of compound activity .

- Chemical Proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to pull down interacting proteins .

- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment to identify downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.